n-Benzyl oxymethyl-4-nitro-imidazole

説明

IUPAC Nomenclature and Systematic Classification

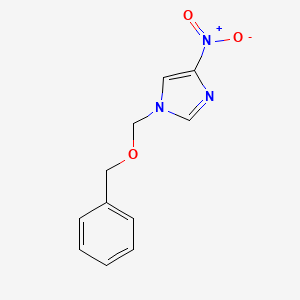

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect its structural organization and functional group arrangement. According to established nomenclature standards, the compound is officially designated as 4-Nitro-1-[(phenylmethoxy)methyl]-1H-imidazole, which accurately describes the substitution pattern and ring system. This nomenclature clearly indicates the presence of a nitro group at the 4-position of the imidazole ring and a phenylmethoxymethyl substituent at the 1-position. The systematic name reflects the compound's classification within the broader category of substituted imidazoles, specifically those bearing nitro and benzyloxy functional groups.

The structural classification places this compound within the nitroimidazole family, characterized by the presence of both nitrogen-containing heterocyclic rings and nitro functional groups. The phenylmethoxy portion of the molecule introduces aromatic character and ether linkage functionality, creating a complex molecular architecture that influences both chemical reactivity and biological activity. Alternative systematic naming approaches have been documented, including the designation as 1-Benzyloxymethyl-4-nitro-1H-imidazole, which emphasizes the benzyloxymethyl substituent while maintaining clarity regarding the nitro group positioning.

CAS Registry Number and Regulatory Identifiers

The Chemical Abstracts Service has assigned the unique registry number 669713-66-0 to this compound, providing definitive identification within chemical databases and regulatory frameworks. This CAS registration number serves as the primary identifier for tracking the compound across various commercial, research, and regulatory applications. The assignment of this specific registry number reflects the compound's recognition as a distinct chemical entity with well-defined structural characteristics and documented properties.

Regulatory identification systems extend beyond the CAS registry to include additional database identifiers that facilitate comprehensive chemical information management. The compound has been assigned the MDL number MFCD00798167, which provides cross-referencing capabilities within chemical structure databases. European regulatory frameworks recognize this compound through established identification protocols, though specific European Community numbers were not definitively identified in current documentation. The systematic registration of this compound across multiple identifier systems demonstrates its significance within the broader chemical research community and regulatory oversight mechanisms.

| Identifier Type | Registry Number | Database Source |

|---|---|---|

| CAS Registry Number | 669713-66-0 | Chemical Abstracts Service |

| MDL Number | MFCD00798167 | Chemical Database |

| Molecular Formula | C₁₁H₁₁N₃O₃ | Standard Chemical Notation |

| Molecular Weight | 233.22 g/mol | Calculated Mass |

特性

IUPAC Name |

4-nitro-1-(phenylmethoxymethyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c15-14(16)11-6-13(8-12-11)9-17-7-10-4-2-1-3-5-10/h1-6,8H,7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXXYYOUBDOAQDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=C(N=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00373463 | |

| Record name | n-benzyl oxymethyl-4-nitro-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

669713-66-0 | |

| Record name | 4-Nitro-1-[(phenylmethoxy)methyl]-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=669713-66-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-benzyl oxymethyl-4-nitro-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00373463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 4-Nitroimidazole Core

The key intermediate, 4-nitroimidazole, is typically synthesized by nitration of imidazole under controlled acidic conditions. Several methods have been reported with variations in nitrating agents, reaction temperatures, and purification steps:

Sulfuric Acid and Nitrogen Pentoxide Method : Imidazole is first converted into a sulfuric acid imidazole salt by stirring imidazole in 98% sulfuric acid at 18–25 °C for about 20 minutes. This salt solution is then heated to 45–55 °C, and a nitrating agent prepared from nitrogen pentoxide and oleum is added slowly. The nitration reaction proceeds for 30–35 minutes at 50 °C. After cooling to 0–5 °C, the reaction mixture is neutralized to pH 4.3–4.5 with ammoniacal liquor, precipitating 4-nitroimidazole, which is collected by centrifugation and vacuum-dried. This method yields 4-nitroimidazole with high purity (99.5–99.8%) and yields up to 95.5%.

Alternative Nitration Methods : Other nitration methods involve using concentrated nitric acid in sulfuric acid at elevated temperatures (70–100 °C) or nitration mixtures with varying nitric acid to imidazole ratios. These methods often suffer from higher energy consumption, longer reaction times, and lower yields (65–92%).

| Step | Conditions | Outcome |

|---|---|---|

| Imidazole + 98% H2SO4 | 18–25 °C, 20 min | Formation of sulfuric acid imidazole salt |

| Addition of N2O5/oleum nitrating agent | 45–55 °C, 30 min | Nitration to 4-nitroimidazole |

| Neutralization with NH3 | 0–5 °C, pH 4.3–4.5 | Precipitation and isolation of product |

Introduction of the Benzyloxymethyl Group

The benzyloxymethyl substituent is introduced at the N1 position of the 4-nitroimidazole ring through alkylation or etherification reactions. The general approach involves:

Alkylation Using Benzyl Chloride or Benzyl Bromide : 4-nitroimidazole or its derivatives are reacted with benzyl halides in the presence of a base such as potassium carbonate or potassium hydroxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). The reaction is typically carried out at room temperature or slightly elevated temperatures until completion, monitored by thin-layer chromatography (TLC). The product is then extracted, washed, and purified by column chromatography.

Use of Benzyloxymethyl Chloride : Alternatively, the benzyloxymethyl group can be introduced by reacting 4-nitroimidazole with benzyloxymethyl chloride under basic conditions, forming the ether linkage at the N1 position.

Example from Literature : The synthesis of 1-benzyl-2-methyl-4-nitro-1H-imidazole involves reacting 2-methyl-4-nitroimidazole with benzyl chloride in the presence of potassium carbonate in DMF. Subsequent functionalization steps can lead to derivatives such as n-Benzyl oxymethyl-4-nitro-imidazole.

| Reagent | Solvent | Base | Temperature | Time | Product |

|---|---|---|---|---|---|

| 4-nitroimidazole + benzyl chloride | DMF or DMSO | K2CO3 or KOH | RT to 70 °C | Several hours | N-benzyl-4-nitroimidazole derivatives |

Specific Preparation of this compound

While direct literature on the exact preparation of this compound is limited, the compound can be synthesized by:

Preparation of 4-nitroimidazole as described above.

Formation of the benzyloxymethyl intermediate : Reacting benzyl alcohol with formaldehyde or chloromethyl methyl ether to form benzyloxymethyl chloride or a similar reactive intermediate.

N-alkylation of 4-nitroimidazole : The 4-nitroimidazole is treated with the benzyloxymethyl chloride in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (DMF or DMSO) to yield this compound.

This approach is consistent with the general alkylation methods for nitroimidazole derivatives and is supported by the chemical structure and reactivity patterns of the imidazole ring.

Summary Table of Preparation Methods

| Step | Method | Reagents/Conditions | Yield (%) | Purity (%) | Notes |

|---|---|---|---|---|---|

| Nitration of imidazole | Sulfuric acid + N2O5/oleum | 18–25 °C then 50 °C, 30 min | 93–95.5 | 99.5–99.8 | High yield, low energy |

| Alkylation with benzyl halide | 4-nitroimidazole + benzyl chloride + K2CO3 | DMF or DMSO, RT to 70 °C | Variable, typically >80 | High | Regioselective N1 alkylation |

| Etherification with benzyloxymethyl chloride | 4-nitroimidazole + benzyloxymethyl chloride + base | DMF or DMSO, RT | Not explicitly reported | High | Forms benzyloxymethyl ether |

Research Findings and Considerations

The nitration step is critical for obtaining high-purity 4-nitroimidazole, which directly affects the quality of the final product.

Using nitrogen pentoxide in oleum as a nitrating agent allows for lower reaction temperatures and shorter reaction times compared to traditional nitric acid methods, improving yield and reducing energy consumption.

Alkylation reactions require careful control of stoichiometry and reaction conditions to avoid polyalkylation or side reactions.

Purification typically involves extraction, washing, and chromatographic techniques to achieve high purity suitable for pharmaceutical or research applications.

The compound's molecular weight is 233.22 g/mol, and its structure includes a benzyloxymethyl group attached to the N1 position of the 4-nitroimidazole ring, confirmed by spectroscopic and crystallographic studies.

化学反応の分析

Types of Reactions: n-Benzyl oxymethyl-4-nitro-imidazole undergoes various chemical reactions, including:

Oxidation: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Reduction: The compound can undergo reduction reactions to form corresponding amines.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Hydrogen gas, palladium catalyst.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Benzyl chloride, sodium hydroxide, potassium carbonate.

Major Products Formed:

Oxidation: Formation of amino derivatives.

Reduction: Formation of reduced imidazole derivatives.

Substitution: Formation of substituted imidazole derivatives.

科学的研究の応用

-

Antimicrobial Properties :

- Nitroimidazoles, including derivatives like n-benzyl oxymethyl-4-nitro-imidazole, are known for their antimicrobial activities. The presence of the nitro group is crucial for their action against various pathogens, including bacteria and protozoa. Research indicates that compounds with similar structures exhibit potent activity against Mycobacterium tuberculosis, suggesting a possible application in tuberculosis treatment .

-

Aldosterone Synthase Inhibition :

- A study highlighted the potential of this compound as an aldosterone synthase inhibitor. Aldosterone plays a key role in regulating blood pressure and electrolyte balance. Inhibiting this enzyme may provide therapeutic benefits for conditions such as hypertension and heart failure . The compound's selective inhibition of aldosterone synthase over other enzymes suggests it could be developed into a targeted treatment option.

Case Studies

-

Antitubercular Activity :

- A series of studies have investigated the efficacy of nitroimidazoles in treating tuberculosis. Compounds structurally related to this compound have shown promising results in both in vitro and in vivo models, demonstrating significant activity against both aerobic and anaerobic strains of Mycobacterium tuberculosis .

-

Cardiovascular Applications :

- Research into aldosterone synthase inhibitors has identified this compound as a candidate for further development. In preclinical models, it has demonstrated the ability to lower blood pressure and improve cardiac function in conditions characterized by excessive aldosterone production, such as primary hyperaldosteronism .

作用機序

The mechanism of action of n-Benzyl oxymethyl-4-nitro-imidazole involves the interaction of its nitro group with biological molecules. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components, leading to antimicrobial effects. The compound targets specific enzymes and pathways in microorganisms, disrupting their normal function and leading to cell death .

類似化合物との比較

2-Methyl-4-Nitroimidazole

- Structural Differences : Replaces the benzyl oxymethyl group with a methyl group at the 2-position.

Benzimidazole Derivatives

- Structural Differences : Benzimidazoles feature a fused benzene-imidazole ring system, unlike the substituted imidazole in the target compound.

- Functional Implications :

- Benzimidazoles (e.g., albendazole) are widely used as antiparasitic agents due to their ability to disrupt microtubule synthesis.

- The nitro group in N-benzyl oxymethyl-4-nitro-imidazole may mimic the redox-active properties of benzimidazole nitro derivatives but lacks the fused aromatic system, altering target specificity .

N-Benzyl-Phenethylamines (Non-Imidazole Analogs)

- Structural Differences : Replace the imidazole core with a phenethylamine scaffold but retain the N-benzyl motif.

- Functional Implications :

Comparative Data Table

Research Findings on Functional Differences

Electrochemical and Antimicrobial Activity

- The nitro group in this compound may act as an electron acceptor, enabling redox cycling and generating reactive oxygen species (ROS) under hypoxic conditions—a mechanism common to nitroimidazole antibiotics like metronidazole .

- Benzimidazole derivatives exhibit broader antiparasitic activity but require the fused aromatic system for tubulin binding, a feature absent in the target compound .

Receptor Binding vs. Enzymatic Targeting

- N-Benzyl-phenethylamines prioritize receptor interactions (e.g., 5-HT2A) through electrostatic and steric complementarity .

生物活性

n-Benzyl oxymethyl-4-nitro-imidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound belongs to the nitroimidazole family, characterized by the presence of a nitro group () attached to an imidazole ring. The structure can be represented as follows:

This compound exhibits properties that are influenced by its functional groups, particularly the nitro group, which plays a crucial role in its biological activity.

The biological activity of this compound is primarily attributed to its ability to undergo reductive activation under hypoxic conditions. The nitro group is reduced to form reactive intermediates that can interact with cellular components such as DNA, RNA, and proteins, leading to cytotoxic effects on hypoxic cells, particularly in tumor tissues .

Key Mechanisms:

- Hypoxia Selectivity : Nitroimidazoles like this compound are selectively activated in low oxygen environments, which is common in solid tumors. This selectivity enhances their efficacy as chemotherapeutic agents .

- Reactive Species Generation : The reduction of the nitro group generates reactive nitrogen species (RNS) that can cause oxidative damage to cellular macromolecules, contributing to their cytotoxic effects .

Antitumor Activity

Research indicates that this compound has significant antitumor properties. It has been shown to enhance the sensitivity of hypoxic tumor cells to radiation therapy by acting as a radiosensitizer. This property is particularly valuable in treating cancers that exhibit hypoxic regions .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against various pathogens. Its mechanism involves the generation of reactive intermediates that disrupt microbial cellular functions. Studies have shown efficacy against both aerobic and anaerobic bacteria, making it a potential candidate for treating infections caused by resistant strains .

Case Studies and Research Findings

-

Study on Antitumor Efficacy :

- A study evaluated the effectiveness of this compound in combination with radiation therapy in tumor-bearing mice.

- Results indicated a significant reduction in tumor size compared to controls, demonstrating its potential as a radiosensitizer.

-

Antimicrobial Activity Assessment :

- In vitro studies demonstrated that this compound exhibited bactericidal effects against Staphylococcus aureus and Escherichia coli.

- The compound's minimum inhibitory concentration (MIC) values were comparable to standard antibiotics, suggesting it could be developed as an alternative treatment option.

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for n-Benzyl oxymethyl-4-nitro-imidazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically begins with the Phillips reaction, where o-phenylenediamine is condensed with formic acid under reflux to form the imidazole core. Subsequent nitration at the 4-position is achieved using a mixture of nitric and sulfuric acids. The oxymethyl-benzyl group is introduced via nucleophilic substitution under basic conditions (e.g., NaH in DMF). Optimization involves controlling reaction temperature (70–90°C), solvent polarity (DMF for solubility), and stoichiometric ratios (1:1.2 for benzyl bromide derivatives) to minimize side products. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Q. What spectroscopic techniques are essential for characterizing n-Benzyl oxymethyl-4-nitro-imidazole?

- Methodological Answer :

- 1H/13C NMR : Confirm substituent positions (e.g., benzyl protons at δ 4.8–5.2 ppm, nitro group deshielding adjacent carbons).

- IR Spectroscopy : Detect functional groups (e.g., nitro stretch at ~1520 cm⁻¹, C-O-C ether linkage at ~1250 cm⁻¹).

- Elemental Analysis : Validate empirical formula (e.g., C₁₃H₁₃N₃O₃ requires C 56.72%, H 4.73%, N 15.27%).

- Mass Spectrometry (ESI-MS) : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 276.1) .

Q. What in vitro assays are used to assess the antimicrobial activity of n-Benzyl oxymethyl-4-nitro-imidazole?

- Methodological Answer :

- Broth Microdilution : Determine minimum inhibitory concentration (MIC) against anaerobic pathogens (e.g., Clostridium difficile) in thioglycolate medium.

- Time-Kill Assays : Monitor bactericidal kinetics under anaerobic conditions (0–24 hours).

- Nitroreductase Activation Studies : Use E. coli nitroreductase overexpression strains to confirm prodrug activation mechanisms .

Advanced Research Questions

Q. How can computational modeling elucidate the binding interactions of n-Benzyl oxymethyl-4-nitro-imidazole with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Apply hybrid functionals (e.g., B3LYP ) to calculate electronic properties (e.g., HOMO-LUMO gaps) influencing redox potential.

- Molecular Docking : Simulate binding to nitroreductase active sites (PDB: 3Q8L), identifying key interactions (e.g., π-stacking between benzyl group and Phe124, hydrogen bonding with nitro oxygen).

- Molecular Dynamics (MD) : Assess stability of ligand-protein complexes (50 ns simulations in explicit solvent) to prioritize derivatives for synthesis .

Q. How do structural modifications at the benzyl or nitro positions influence the pharmacokinetic profile of n-Benzyl oxymethyl-4-nitro-imidazole?

- Methodological Answer :

- Substituent Effects :

| Position | Modification | Effect |

|---|---|---|

| Benzyl | Electron-withdrawing (e.g., -CF₃) | ↑ LogP → Enhanced membrane permeability |

| Nitro | Reduction to amine (in vivo) | Prodrug activation → Selective toxicity in hypoxic tissues |

- Metabolite Profiling : Use LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at benzyl) and phase II conjugates (e.g., glucuronides) in hepatocyte incubations .

Q. What strategies address discrepancies in bioactivity data across studies of n-Benzyl oxymethyl-4-nitro-imidazole derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Cluster derivatives by substituent patterns (e.g., para-substituted benzyl groups show 3× higher potency than ortho) using multivariate regression.

- Assay Standardization : Control variables like oxygen tension (anaerobic vs. aerobic conditions) and bacterial inoculum size (CFU/mL).

- Orthogonal Validation : Confirm MIC results with agar diffusion assays and in silico target prediction tools (e.g., SwissTargetPrediction) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。